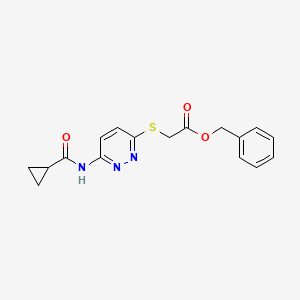

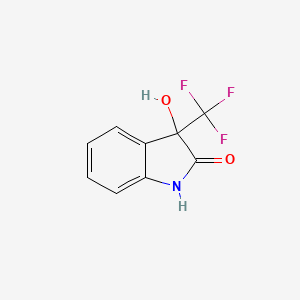

3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . A series of novel 4-hydroxycoumarin derivatives were synthesized by treating 2-(2-oxo-2H-chromen-4-yloxy)acetic acid with various amines . Acid was obtained from the hydrolysis of the corresponding ester which was prepared from 4-hydroxycoumarin and ethyl bromoacetate .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques such as ESI-MS, FT-IR, 1H and 13C NMR, and X-ray diffractometry . In one study, the benzene ring was oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system . This conformation was stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis

Coumarin derivatives have been synthesized through various reactions. For example, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

- A novel compound, synthesized from a related chromene derivative, demonstrated reactivity towards mono- and di-nitrogen nucleophiles, leading to the creation of novel enamines or enaminones and benzofuran derivatives with bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents. This highlights its utility in synthesizing diverse organic compounds (Ali, Assiri, Ibrahim, & Yahia, 2020).

- The crystal structure of a potential active compound related to 3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide was analyzed, showing centrosymmetric dimers formed through intermolecular hydrogen bonds, underscoring its structural significance (Anuradha, Vasuki, Khan, & Kulkarni, 2012).

Biological Activity and Potential Applications

- The compound and its derivatives have been investigated for antimicrobial and anticancer activities, demonstrating variable inhibitory effects. This suggests its potential in developing therapeutic agents targeting specific diseases (Ibrahim et al., 2022).

- Antioxidant properties of acetyl salicylic acid derivatives, including compounds structurally related to this compound, were examined, indicating their role in preventing diseases associated with oxidative stress (Poojari, Sunil, Kamath, Ananda, & Kiran, 2016).

Structural Analysis and Molecular Design

- The structural elucidation of similar compounds, through analytical and spectral data, supports the versatile applications of chromene derivatives in chemical synthesis, highlighting their importance in medicinal chemistry and material science (Ghanei-Nasab et al., 2016).

Mecanismo De Acción

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. It’s worth noting that compounds with similar structures have shown promising anti-tubercular activity , suggesting potential effects on pathways related to this disease.

Result of Action

Based on its potential anti-tubercular activity , it may have effects on the growth and proliferation of Mycobacterium tuberculosis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Propiedades

IUPAC Name |

3,4-dimethoxy-N-(2-oxochromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-15-6-3-12(10-16(15)23-2)18(21)19-13-5-7-14-11(9-13)4-8-17(20)24-14/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBHUVBZTUAUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2801045.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2801048.png)

![2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2801052.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)

![N'-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2801058.png)